4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
CAS No.: 37743-41-2
VCID: VC0194859
Molecular Formula: C29H34N2O2
Molecular Weight: 442.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide is also known as loperamide hydrochloride specified impurity D . It has the molecular formula and a molecular weight of 442.59 . The compound is an impurity reference material used in pharmaceutical settings, particularly for antidiarrheal drugs . It is produced in accordance with ISO 17025 standards, which are internationally recognized requirements for the development, production, and competence of reference standard manufacturers . This substance is related to loperamide, a common antidiarrheal medication . Specifically, 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide is identified as an impurity that may be present during the production or degradation of loperamide . Impurities in pharmaceuticals are closely monitored to ensure drug safety and efficacy, aligning with regulatory guidelines . Another similar chemical compound is N-(1-[2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl]-4-phenylpiperidin-4-yl)-N-(2-fluorophenyl)propanamide . Research assistants in similar fields are expected to stay updated on the latest industry developments through various strategies such as reading publications, attending conferences, and following experts . They should also be able to develop research protocols, analyze data, and work collaboratively in multidisciplinary teams . |
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CAS No. | 37743-41-2 |
Product Name | 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
Molecular Formula | C29H34N2O2 |
Molecular Weight | 442.6 g/mol |
IUPAC Name | 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
Standard InChI | InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 |
Standard InChIKey | YNPNRXMADRSSLH-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Solid |
Purity | > 95% |
Synonyms | 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
PubChem Compound | 3705191 |
Last Modified | Aug 15 2023 |
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